molecular formula C14H10BrN3O B12924501 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 663620-46-0

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924501
CAS No.: 663620-46-0
M. Wt: 316.15 g/mol
InChI Key: ULZDIMUBUZUKOU-UHFFFAOYSA-N
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Description

Introduction to 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Structural Classification Within the Pyrido[1,2-a]pyrimidin-4-one Family

The pyrido[1,2-a]pyrimidin-4-one scaffold consists of a fused bicyclic system combining pyridine and pyrimidine rings. This compound belongs to the halogenated subclass, distinguished by:

  • Bromine at position 9, enhancing electrophilic reactivity and molecular weight .
  • Methyl group at position 7, influencing steric interactions and metabolic stability .
  • Pyridin-4-yl group at position 2, contributing to π-π stacking and hydrogen-bonding capabilities .

The molecular formula is C₁₆H₁₂BrN₃O , with a calculated molecular weight of 350.21 g/mol (derived using atomic weights from ). Key structural features are summarized in Table 1.

Table 1: Structural Features of this compound

Position Substituent Role in Structure and Reactivity
2 Pyridin-4-yl Enhances aromatic stacking and solubility
7 Methyl Modulates steric hindrance and lipophilicity
9 Bromine Facilitates cross-coupling reactions

Historical Development of Halogenated Pyridopyrimidinone Derivatives

The synthesis of halogenated pyridopyrimidinones evolved through three key phases:

  • Early Cyclization Methods (Pre-2000s): Initial routes involved thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates, yielding unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-ones . These methods faced limitations in regioselectivity for halogen introduction.

  • Halogenation Breakthroughs (2000s–2010s): Direct halogenation using N-halosuccinimides (NBS, NCS) enabled site-specific bromination or chlorination at position 3 or 9 . For example, Molnár et al. achieved 3-bromo derivatives via NBS in acetic acid, while 9-bromo analogs required decarboxylation of intermediate esters .

  • Modern Functionalization (Post-2020): Recent advances employ Suzuki-Miyaura couplings to introduce aryl groups (e.g., pyridin-4-yl) at position 2, leveraging bromine as a leaving group . This strategy is exemplified in the synthesis of this compound, where palladium catalysts mediate cross-coupling with pyridinylboronic acids .

Table 2: Evolution of Synthetic Methods for Halogenated Pyridopyrimidinones

Era Method Key Achievement
Pre-2000s Thermal cyclization Core scaffold synthesis
2000s–2010s NXS-mediated halogenation Regioselective bromine/chlorine addition
Post-2020 Cross-coupling reactions Introduction of aryl substituents

Significance of Bromine and Pyridinyl Substituents in Heterocyclic Systems

Bromine’s Role
  • Reactivity: The C–Br bond at position 9 serves as a handle for cross-coupling reactions, enabling diversification into biaryl structures .
  • Electron Withdrawal: Bromine’s inductive effect increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions .
Pyridin-4-yl Group’s Impact
  • Solubility: The pyridine ring improves aqueous solubility via hydrogen bonding with water molecules, addressing a common limitation of purely aromatic systems .
  • Biological Interactions: Pyridinyl nitrogen participates in coordination with metal ions (e.g., Fe²⁺ in enzyme active sites) and forms charge-transfer complexes with biological targets .
Methyl Group’s Contribution
  • Metabolic Stability: The C7 methyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in biological systems .
  • Conformational Restriction: Steric effects from

Properties

CAS No.

663620-46-0

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

9-bromo-7-methyl-2-pyridin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H10BrN3O/c1-9-6-11(15)14-17-12(7-13(19)18(14)8-9)10-2-4-16-5-3-10/h2-8H,1H3

InChI Key

ULZDIMUBUZUKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)Br)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Pyrido[1,2-a]pyrimidin-4-one Derivatives

The core structure of 4H-pyrido[1,2-a]pyrimidin-4-one is typically synthesized via condensation reactions involving 1,4-dicarbonyl compounds (such as 1,4-enediones) and 2-aminopyridine derivatives. This approach allows for the formation of the fused bicyclic system through cyclization under controlled conditions.

Typical procedure:

  • A 1,4-enedione substrate is reacted with a 2-aminopyridine derivative in the presence of a copper(II) acetate catalyst in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is conducted at elevated temperatures (around 80 °C) under air atmosphere for several hours (e.g., 6 h).
  • After completion, the product is isolated by aqueous workup and purified by column chromatography.

This method yields various substituted 4H-pyrido[1,2-a]pyrimidin-4-ones with good to excellent yields, depending on the substituents on the starting materials.

Electrochemical Functionalization: C3-Selenylation as a Model for Functional Group Introduction

Recent advances demonstrate the utility of electrochemical methods for functionalizing pyrido[1,2-a]pyrimidin-4-ones, which can be adapted for halogenation or other substitutions.

  • An electro-oxidative method enables the introduction of selenyl groups at the C3 position without external oxidants.
  • The reaction uses platinum electrodes in an undivided cell, with supporting electrolytes like tetrabutylammonium hexafluorophosphate in acetonitrile at 60 °C.
  • The mechanism involves anodic oxidation of diselenides to generate selenyl radicals, which add to the heterocyclic core, followed by further oxidation and deprotonation to yield the functionalized product.
  • This method achieves moderate to excellent yields (42–96%) and can be scaled up efficiently.

While this example focuses on selenylation, the electrochemical approach illustrates a modern, green methodology potentially applicable to bromination or other halogenations by adjusting the electrochemical parameters and reagents.

Detailed Experimental Data and Reaction Conditions

Step Reagents/Conditions Outcome/Yield Notes
Cyclization to pyrido[1,2-a]pyrimidin-4-one core 1,4-enedione + 2-aminopyridine, Cu(OAc)2·H2O, DMF, 80 °C, 6 h High yield (up to 99%) Air atmosphere, polar aprotic solvent
Bromination at 9-position NBS or Br2, solvent (e.g., dichloromethane), RT to reflux Moderate to high yield (variable) Regioselective bromination critical
Methylation at 7-position Methyl iodide, base (e.g., K2CO3), solvent (acetone) Good yield Alternatively, start from methylated precursor
Introduction of pyridin-4-yl Cross-coupling (Suzuki, Stille) or use of 4-aminopyridine Good yield Requires halogenated intermediate
Electrochemical functionalization (model) Pt electrodes, Bu4NPF6, MeCN, 60 °C, 5 V, 3–5 h 42–96% yield (selenylation) Green, oxidant-free, scalable

Mechanistic Insights

  • The cyclization step proceeds via nucleophilic attack of the amino group on the 1,4-dicarbonyl system, followed by ring closure and aromatization.
  • Bromination is electrophilic aromatic substitution, with regioselectivity influenced by electronic effects of substituents.
  • Electrochemical functionalization involves radical intermediates generated anodically, enabling selective substitution without harsh reagents.
  • Radical trapping and cyclic voltammetry studies confirm the radical nature of intermediates in electrochemical reactions.

Summary and Outlook

The preparation of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is achieved through a multi-step synthetic route involving:

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core via condensation of 1,4-enediones and 2-aminopyridines.
  • Selective bromination and methylation to install the 9-bromo and 7-methyl substituents.
  • Introduction of the pyridin-4-yl group through amination or cross-coupling.
  • Potential application of electrochemical methods for functionalization, offering environmentally friendly alternatives.

These methods are supported by detailed experimental protocols and mechanistic studies, providing a robust framework for the synthesis of this compound and related derivatives with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidin-4-ones, N-oxides, and dehalogenated derivatives .

Scientific Research Applications

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the core structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents CAS No. Molecular Weight Key Properties/Applications References
Target Compound : 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 9-Br, 7-Me, 2-(pyridin-4-yl) - ~323.18 (est.) Likely intermediate for kinase inhibitors or anticancer agents; pyridinyl group enhances π-π stacking in binding interactions.
9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 9-Br, 7-Me, 2-OH 663619-90-7 255.07 Industrial-grade intermediate (99% purity); used in APIs, agrochemicals. Hydroxyl group increases polarity, reducing membrane permeability compared to pyridinyl analog.
9-Bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one 9-Br, 7-Me, 2-(morpholinyl) 351002-16-9 324.18 Morpholine substituent improves solubility; used in pharmaceutical synthesis (e.g., kinase inhibitors).
2-(Aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br, 2-(aminomethyl) 1780782-32-2 255.07 Aminomethyl group enhances water solubility; potential precursor for functionalized derivatives.
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br, 2-(chloromethyl) 442531-33-1 260.52 Chloromethyl group increases reactivity (e.g., nucleophilic substitution); intermediate for cross-coupling reactions.
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 9-Me, 2-(3-F-4-MeO-phenyl), 7-tetrahydropyridinyl - ~408.25 (est.) Fluorine enhances metabolic stability; tetrahydropyridine moiety likely improves CNS penetration.

Key Comparative Insights

Substituent Effects on Bioactivity Bromine at Position 7/9: Bromine’s electron-withdrawing effect stabilizes the aromatic system, facilitating electrophilic substitution reactions. In CAS 663619-90-7, bromine at position 9 and hydroxyl at position 2 enable hydrogen bonding, critical for binding to targets like enzymes . Pyridinyl vs.

Pharmacological Potential Derivatives with piperazinyl or tetrahydropyridinyl groups (e.g., compounds from ) exhibit enhanced binding to CNS targets due to improved lipophilicity and blood-brain barrier penetration . The gastroprotective activity of 4H-pyrido[1,2-a]pyrimidin-4-ones () suggests that bromine and methyl groups may synergize to reduce mucosal lesions, though this requires validation for the target compound .

Industrial and Synthetic Utility Chloromethyl (CAS 442531-33-1) and aminomethyl (CAS 1780782-32-2) analogs are pivotal intermediates for further functionalization, whereas the hydroxyl analog (CAS 663619-90-7) is marketed as a high-purity building block .

Biological Activity

9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC11H9BrN4O
Molecular Weight292.12 g/mol
CAS Number1222997-48-9
Melting PointNot available
SolubilitySoluble in DMSO

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies have reported that related compounds within the pyrido[1,2-a]pyrimidine class demonstrate anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. Specifically, the inhibition of COX-2 has been linked to reduced inflammation in experimental models .
  • Neuroprotective Effects : The ability of pyrido[1,2-a]pyrimidines to inhibit monoamine oxidase B (MAO-B) suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease. Preliminary data indicate that certain derivatives exhibit micromolar IC50 values against MAO-B .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : The compound has been shown to selectively inhibit COX-2 over COX-1, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects .
  • Interaction with Kinases : Pyrido[1,2-a]pyrimidines may also act as kinase inhibitors, affecting signaling pathways involved in cell growth and survival .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrido[1,2-a]pyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the derivative used .

Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, a related compound showed an ED50 value of 11.60 µM compared to indomethacin's ED50 of 9.17 µM. This suggests comparable efficacy in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to confirm the bromine substitution at position 9 and the pyridin-4-yl group at position 2. Cross-reference retention times and spectral data with pharmacopeial standards for pyrido[1,2-a]pyrimidin-4-one derivatives .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer : Employ a multi-step synthesis involving halogenation (e.g., bromination at position 9) and Suzuki-Miyaura coupling for introducing the pyridin-4-yl group. Optimize reaction conditions (solvent, temperature, catalyst loading) using design of experiments (DoE) to minimize side products. For example, highlights the use of activating agents (e.g., Pd catalysts) and solvent selection (e.g., dichloromethane) to enhance reaction efficiency .

Q. What stability studies are necessary for this compound under laboratory storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C), humidity (40–75% RH), and light exposure. Monitor degradation products via HPLC-MS and quantify using validated calibration curves. emphasizes the importance of tracking abiotic transformations (hydrolysis, oxidation) and correlating stability with molecular descriptors like LogP .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in this compound for further functionalization?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (FMOs) to identify reactive sites. For example, the bromine at position 9 may undergo nucleophilic aromatic substitution (SNAr) under basic conditions. Validate predictions with experimental kinetic studies (e.g., reaction rates with amines or thiols) .

Q. What experimental designs are suitable for assessing the environmental fate of this compound, given its structural complexity?

  • Methodological Answer : Follow a tiered approach as outlined in :

  • Phase 1 : Determine physical-chemical properties (water solubility, octanol-water partition coefficient, pKa).
  • Phase 2 : Simulate environmental degradation (hydrolysis, photolysis) using OECD 111/112 guidelines.
  • Phase 3 : Evaluate bioaccumulation potential in model organisms (e.g., Daphnia magna) and biotic transformation pathways .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals caused by the pyrido-pyrimidinone core. For instance, the methyl group at position 7 may exhibit coupling with adjacent protons, requiring advanced spectral deconvolution techniques. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving this compound in biological assays?

  • Methodological Answer : Synthesize analogs with modifications at the bromine (e.g., substitution with Cl, I) or pyridin-4-yl group (e.g., pyridin-3-yl, phenyl). Use standardized assays (e.g., kinase inhibition, cytotoxicity) to correlate substituent effects with activity. demonstrates how fluorinated pyrido-pyrimidinones were evaluated for bioactivity, providing a methodological template .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability in biological testing?

  • Methodological Answer : Implement a randomized block design with replicates (e.g., 4 replicates per concentration) to account for plate-to-plate variability. Use statistical software (e.g., GraphPad Prism) to calculate IC50 values and assess significance via ANOVA. provides a framework for split-plot designs in chemical analysis .

Q. What statistical methods are appropriate for analyzing discrepancies between theoretical and observed yields in synthesis?

  • Methodological Answer : Apply multivariate regression to identify critical factors (e.g., reaction time, catalyst type) affecting yield. Use residual analysis to detect outliers and refine synthetic protocols. highlights the use of inferential statistics in chemical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.